4-epi-Chlortetracycline Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-epi-Chlortetracycline Hydrochloride is a broad-spectrum protein bacteriostatic antibiotic of the tetracycline family . It is the hydrochloride salt of 4-Epichlortetracycline, a tetracycline ring structure with a chloride substitution . It is an epimer of chlortetracycline and suppresses neutrophil activity and dampens the immune response .

Synthesis Analysis

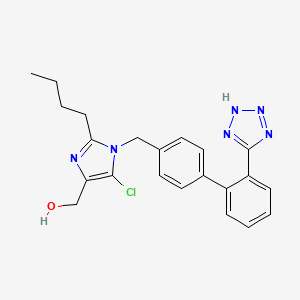

This compound is an epimer of chlortetracycline . The formal name of the compound is (4R,6S)-7-chloro-4-(dimethylamino)-1,4,4aS,5,5aS,6,11,12a-octahydro-3,6,10,12,12aS-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide, monohydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C22H24Cl2N2O8 . The average mass is 515.341 Da and the monoisotopic mass is 514.090942 Da .Chemical Reactions Analysis

This compound is a degradation product of chlorotetracycline formed by acid-catalysed isomerisation of the dimethylamino group at C4 . It has little antibiotic activity but its abundance is indicative of poor storage and handling of chlortetracycline .Physical and Chemical Properties Analysis

The molecular formula of this compound is C22H24Cl2N2O8 . The average mass is 515.341 Da and the monoisotopic mass is 514.090942 Da .Wissenschaftliche Forschungsanwendungen

Veterinary Medicine and Food Safety : 4-epi-CTC is identified as a metabolite of CTC in veterinary medicine, particularly in the treatment of pulmonary or digestive infections in animals. Its presence in food, especially in muscle tissues of pigs, is monitored due to regulatory maximum residue limits (MRLs), necessitating official analytical control methods (Gaugain et al., 2015).

Environmental Impact and Degradation : The study of CTC's abiotic transformation kinetics by synthesized δ-MnO(2) revealed the formation of various metabolites, including 4-epi-CTC, under different environmental conditions. This indicates the potential environmental impact of CTC and its metabolites, including 4-epi-CTC, especially in soil and water systems (Chen, Zhao, & Dong, 2011).

Chemical Stability in Different Media : The chemical stability of 4-epi-CTC, along with other chlortetracycline degradation products, was studied in various mediums like Milli-Q water and soil interstitial water (SIW). Factors like photolysis, temperature, and matrix significantly affected the chemical stability of these compounds (Søeborg, Ingerslev, & Halling‐Sørensen, 2004).

Analytical Method Development : Methods have been developed for assaying 4-epi-CTC residues in biological samples, such as pig kidneys. This includes liquid chromatography-diode array detection (LC-DAD) procedures, highlighting the importance of accurate detection methods for monitoring antibiotic residues (Posyniak et al., 2005).

Metabolism and Residue in Food Products : Research has identified iso- and epi-iso-chlortetracycline as major metabolites of CTC in food products like eggs. The total amount of these metabolites can exceed established MRLs, indicating the need for careful monitoring and regulation (Kennedy et al., 1998).

Pharmaceutical Stability : The stability of tetracycline antibiotics, including 4-epi-CTC, in pharmaceutical formulations like tablets has been studied, providing insights into the formulation and shelf-life of these medications (Moreno-Cerezo et al., 2001).

Wirkmechanismus

Target of Action

The primary target of 4-epi-Chlortetracycline Hydrochloride, like other tetracyclines, is the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for the growth and reproduction of bacteria.

Mode of Action

This compound competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By binding to the A site of the bacterial ribosome, it disrupts the elongation of the peptide chain, thereby inhibiting the synthesis of essential proteins . This disruption affects various downstream effects, including bacterial growth and reproduction .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of other tetracyclines. It has a bioavailability of 30%, and it is metabolized in the gastrointestinal tract and liver . The elimination half-life is between 5.6 to 9 hours, and it is excreted 60% renally and more than 10% biliary .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and reproduction. By preventing the addition of amino acids to the peptide chain, it inhibits protein synthesis, which is essential for bacterial growth and reproduction . In addition to its actions against microorganisms, this compound suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the epimerization at the 4 position often occurs during the manufacture, storage, or metabolism of tetracycline antibiotics . This can affect the stability and efficacy of the compound. Furthermore, the compound’s action can be influenced by the pH and temperature of the environment, as well as the presence of other substances that can interact with it .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that chlortetracycline, the compound from which 4-epi-Chlortetracycline Hydrochloride is derived, suppresses inflammation by inhibiting neutrophil action and other aspects of the innate immune response . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the immune response.

Cellular Effects

Given its structural similarity to chlortetracycline, it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-epi-Chlortetracycline Hydrochloride involves the conversion of Chlortetracycline Hydrochloride to 4-epi-Chlortetracycline Hydrochloride through a series of chemical reactions.", "Starting Materials": ["Chlortetracycline Hydrochloride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid"], "Reaction": ["Reduction of Chlortetracycline Hydrochloride using Sodium borohydride in Methanol to form 4-epi-Chlortetracycline", "Addition of Sodium hydroxide to the reaction mixture to adjust the pH", "Acidification of the reaction mixture with Hydrochloric acid", "Isolation of 4-epi-Chlortetracycline Hydrochloride by filtration and washing with water", "Drying of the product and conversion to Hydrochloride salt by treatment with Hydrochloric acid in Methanol"] } | |

CAS-Nummer |

101342-45-4 |

Molekularformel |

C22H24Cl2N2O8 |

Molekulargewicht |

515.3 g/mol |

IUPAC-Name |

(4R,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15+,21-,22-;/m0./s1 |

InChI-Schlüssel |

QYAPHLRPFNSDNH-FYRLHVCPSA-N |

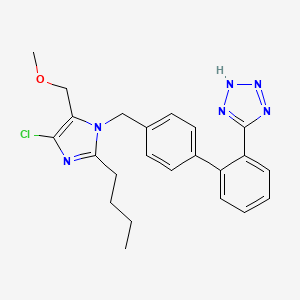

Isomerische SMILES |

C[C@@]1(C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

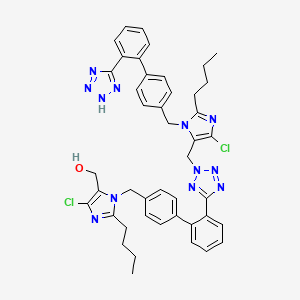

SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

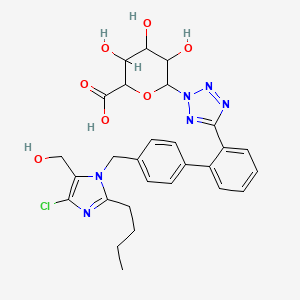

Kanonische SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Aussehen |

Pale Yellow to Yellow Solid |

melting_point |

>178 °C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(4R,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide Monohydrate; 4-Epichlortetracycline Hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

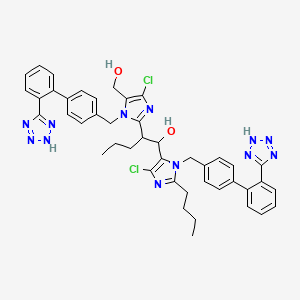

![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)